molecular formula C10H13NO3S B1582927 (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid CAS No. 60668-81-7

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid

Cat. No.: B1582927
CAS No.: 60668-81-7
M. Wt: 227.28 g/mol
InChI Key: OBQBHBOGTLPNJM-UHFFFAOYSA-N
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Description

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid is a chiral amino acid derivative with a benzylsulfinyl group attached to the side chain. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzylsulfinyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral amino acid precursor.

    Sulfoxidation: The benzyl group is introduced through a sulfoxidation reaction, where a benzyl sulfide is oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reaction: The sulfoxide is then coupled with the amino acid precursor under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfoxidation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The benzylsulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.

    Substitution: The amino and carboxyl groups can participate in various substitution reactions, forming amides, esters, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Carbodiimides for amide formation, alcohols for esterification.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

(2R)-2-Amino-3-(benzylsulfinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The chiral nature of the compound allows for selective binding, enhancing its efficacy and specificity.

Comparison with Similar Compounds

    (2R)-2-Amino-3-(benzylthio)propanoic acid: Similar structure but with a benzylthio group instead of benzylsulfinyl.

    (2R)-2-Amino-3-(phenylsulfinyl)propanoic acid: Contains a phenylsulfinyl group instead of benzylsulfinyl.

Uniqueness:

  • The presence of the benzylsulfinyl group in (2R)-2-Amino-3-(benzylsulfinyl)propanoic acid imparts unique chemical reactivity and binding properties, distinguishing it from other similar compounds. This makes it a valuable tool in the synthesis of bioactive molecules and in the study of enzyme interactions.

Properties

IUPAC Name

2-amino-3-benzylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c11-9(10(12)13)7-15(14)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQBHBOGTLPNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976099
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60668-81-7
Record name NSC344840
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Phenylmethanesulfinyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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